![molecular formula C21H21Cl2N3O3 B3482656 N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide](/img/structure/B3482656.png)
N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide
Vue d'ensemble
Description
N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide, also known as DCP-LA, is a small molecule compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various signaling pathways involved in cell survival and death. N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes cell survival, and inhibit the extracellular signal-regulated kinase (ERK) pathway, which promotes cell death. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response and detoxification of reactive oxygen species. N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide's anticancer properties are believed to be due to its ability to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. Its anti-inflammatory effects are believed to be due to its ability to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. It also reduces the production of reactive oxygen species (ROS) and inhibits lipid peroxidation. N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide's anti-inflammatory effects are believed to be due to its ability to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. Its neuroprotective effects are believed to be due to its ability to modulate various signaling pathways involved in cell survival and death.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. It can be easily synthesized in large quantities and is relatively inexpensive compared to other neuroprotective compounds. However, N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has some limitations for lab experiments, including its limited bioavailability and poor blood-brain barrier penetration. This limits its potential use as a therapeutic agent for neurological disorders.
Orientations Futures
There are several future directions for the research on N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective analogs of N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide with improved bioavailability and blood-brain barrier penetration. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide and its potential interactions with other signaling pathways. Overall, the research on N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has shown promising results for its potential therapeutic applications in various diseases, and further studies are needed to fully explore its potential.
Applications De Recherche Scientifique
N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has been studied extensively for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has also been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, it has anti-inflammatory effects by reducing the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O3/c1-12-20(24-21(27)15-8-16(28-3)10-17(9-15)29-4)13(2)26(25-12)11-14-5-6-18(22)19(23)7-14/h5-10H,11H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLZSKJPPHHULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-{[(2-methylphenoxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3482573.png)
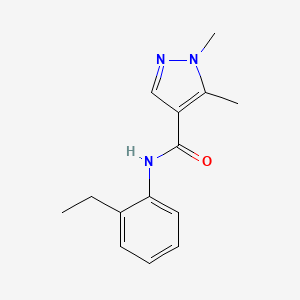
![N-[4-(5-bromo-2-thienyl)-1,3-thiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B3482592.png)
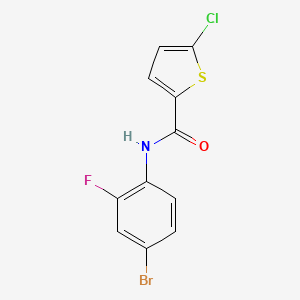
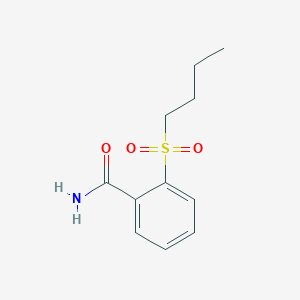

![3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B3482627.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B3482639.png)
![N'-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B3482641.png)

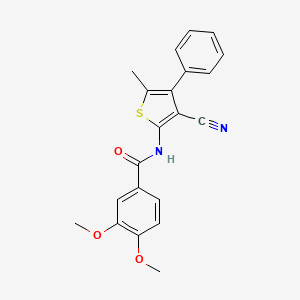
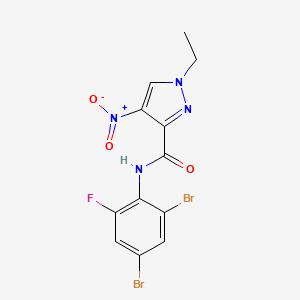
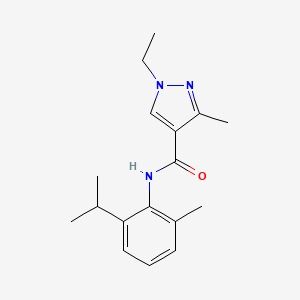
![2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-furamide](/img/structure/B3482662.png)